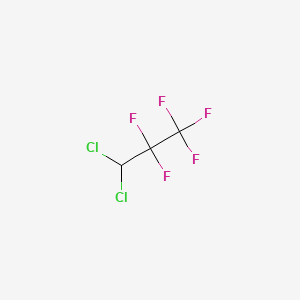

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Vue d'ensemble

Description

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is slightly soluble in water. This compound is known for its stability and non-flammability, making it useful in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert in many situations but can undergo specific reactions under certain conditions:

Oxidation: It can be oxidized by strong oxidizing agents, especially under extreme temperatures.

Reduction: It can react violently with strong reducing agents, such as very active metals.

Substitution: The compound can undergo substitution reactions, particularly with strong bases, which may release toxic gases.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.

Reducing Agents: Active metals such as sodium or lithium.

Bases: Strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various fluorinated and chlorinated by-products .

Applications De Recherche Scientifique

Industrial Applications

1. Refrigeration and Air Conditioning

- HCFC-225ca has been utilized as a refrigerant in various cooling systems. It serves as an alternative to ozone-depleting substances like CFCs due to its lower environmental impact.

- Its application in refrigeration systems is critical as industries transition away from more harmful refrigerants.

2. Cleaning Agent

- The compound is employed as a cleaning agent in the aerospace and electronics industries. It effectively removes contaminants from sensitive components without damaging them.

- Case Study: NASA has used HCFC-225ca for cleaning oxygen systems in spacecraft due to its efficacy and compatibility with various materials used in aerospace applications .

3. Solvent Applications

- HCFC-225ca acts as a solvent for various chemical processes. Its ability to dissolve oils and greases makes it valuable in manufacturing settings.

Environmental Impact

Despite its applications, 3,3-Dichloro-1,1,1,2,2-pentafluoropropane has significant environmental implications:

- Ozone Depletion Potential (ODP) : HCFC-225ca has an ODP of 0.03, indicating it contributes to ozone layer depletion albeit at a lower rate than many other halogenated compounds .

- Global Warming Potential (GWP) : The GWP of HCFC-225ca is approximately 525 times that of CO₂ . This raises concerns regarding its long-term impact on climate change.

Mécanisme D'action

The mechanism by which 3,3-Dichloro-1,1,1,2,2-pentafluoropropane exerts its effects is primarily through its chemical stability and inertness. It does not readily react with most substances, making it an ideal solvent and cleaning agent. The molecular targets and pathways involved are minimal due to its inert nature .

Comparaison Avec Des Composés Similaires

- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane

- 1,1-Dichloro-2,2,3,3,3-pentafluoropropane

Comparison: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various applications .

Activité Biologique

3,3-Dichloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) is a fluorinated compound that has been studied for its biological activity and potential toxicity. This article synthesizes available research findings regarding its biological effects, metabolism, and toxicity profiles.

HCFC-225ca is primarily used as a solvent and in various industrial applications. Its structure includes multiple fluorine and chlorine atoms, which influence its chemical reactivity and biological interactions.

Metabolism and Biotransformation

Research indicates that HCFC-225ca undergoes biotransformation in the body, leading to the formation of several metabolites. The primary metabolic pathway involves conversion to trifluoroacetic acid , a known metabolite that can exhibit toxicological effects:

- Metabolites Identified :

- Trifluoroacetic acid

- Other reactive intermediates

Studies have shown that exposure to HCFC-225ca can lead to increased levels of these metabolites in biological systems, raising concerns about potential toxicity .

Toxicological Profile

The toxicity of HCFC-225ca has been evaluated in various studies. Key findings include:

- Acute Toxicity : Inhalation studies showed that high concentrations (e.g., 50,000 ppm) resulted in mild myocarditis in rats, characterized by inflammation and degeneration of myocardial fibers .

- Chronic Effects : A 90-day exposure study indicated that while most organs appeared normal histologically, there was a notable incidence of myocarditis at elevated exposure levels .

- Mutagenicity : HCFC-225ca has been reported to be neither mutagenic nor teratogenic based on current evaluations .

Case Studies

-

Cardiotoxicity Study :

- A study conducted on rats exposed to 50,000 ppm of HCFC-225ca revealed significant cardiac effects. Histopathological examinations showed diffuse myocarditis with mononuclear inflammatory cell infiltration .

- This study suggests a need for further investigation into the mechanisms underlying cardiotoxicity associated with this compound.

- Biotransformation Study :

Environmental Considerations

In addition to its biological activity, HCFC-225ca is classified under environmental regulations due to its potential for bioaccumulation and endocrine disruption. It falls under the criteria set by the EU REACH regulation concerning substances that may pose serious health risks .

Summary Table of Biological Activity

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Mild myocarditis observed at high concentrations (50,000 ppm) |

| Chronic Toxicity | Normal organ histology in 90-day studies; myocarditis noted |

| Metabolites | Primarily trifluoroacetic acid; linked to cardiotoxicity |

| Mutagenicity | Not mutagenic or teratogenic |

Propriétés

IUPAC Name |

3,3-dichloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUHYBSXMIJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5, CF3CF2CHCl2 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042027 | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dichloropentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

51.1 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Liquid density= 1.55 g/ml @ 25 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

240.0 [mmHg], 240 mm Hg at 25 °C | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3186 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

422-56-0, 127564-92-5 | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18104 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOROPENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18097 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC 225ca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dichloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichloro-2,2,3,3,3-pentafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0976Z0010M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-94 °C | |

| Record name | 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6976 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane?

A1: this compound, often found in a blend with its isomer 1,3-dichloro-1,1,2,2,3-pentafluoropropane under the trade name AK-225, emerged as a replacement for chlorofluorocarbons (CFCs) like CFC-113 and hydrochlorofluorocarbons (HCFCs) like HCFC-141b in various industrial applications []. These applications primarily included bulk cleaning of computer boards and other electronics.

Q2: How has the atmospheric concentration of this compound changed over time?

A2: Research indicates that this compound was not detected in air samples before 1992 []. Its atmospheric concentration increased throughout the 1990s, peaking around 1999 with a mixing ratio of 52 ppt (parts per trillion) and annual emissions of approximately 1.51 Gg (gigagrams) []. This increase corresponds with its introduction as a replacement for CFCs. Following restrictions imposed by the Montreal Protocol and its relatively short atmospheric lifetime, its atmospheric abundance has declined since 2001 [].

Q3: What is being done to mitigate the environmental impact of this compound?

A3: The Montreal Protocol, an international treaty designed to protect the ozone layer, mandated the phase-out of ozone-depleting substances, including HCFCs like this compound []. The declining atmospheric trends observed after 2001 reflect the success of these restrictions in reducing emissions []. Furthermore, research and development of alternative solvents with lower environmental impact continue to advance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.